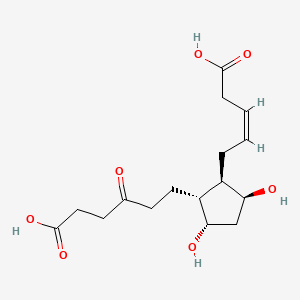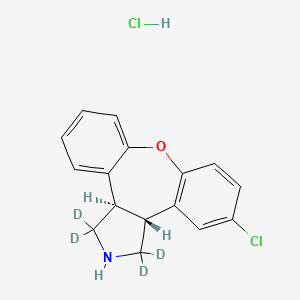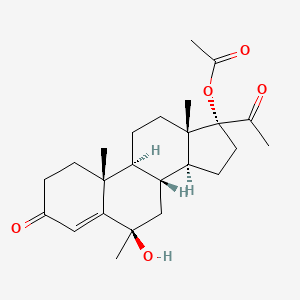
Emtricitabine 6'-Disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine 6’-Disulfide is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of HIV infection. Emtricitabine 6’-Disulfide is characterized by the presence of a disulfide bond, which distinguishes it from its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 6’-Disulfide involves the oxidation of Emtricitabine to introduce the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .
Industrial Production Methods: Industrial production of Emtricitabine 6’-Disulfide typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Emtricitabine 6’-Disulfide can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Emtricitabine 6’-Disulfide is primarily used in proteomics research due to its ability to form stable disulfide bonds with cysteine residues in proteins. This property makes it valuable in studying protein structure and function. Additionally, it is used in the development of antiviral therapies, particularly for HIV, due to its structural similarity to Emtricitabine .
Mechanism of Action
Emtricitabine 6’-Disulfide exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The disulfide bond allows it to form stable interactions with the enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Comparison with Similar Compounds
Emtricitabine: The parent compound, used widely in HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: Often used in combination with Emtricitabine for enhanced antiviral activity
Uniqueness: Emtricitabine 6’-Disulfide is unique due to its disulfide bond, which imparts additional stability and allows for specific interactions with protein thiol groups. This makes it particularly useful in proteomics research and in the development of targeted antiviral therapies .
Properties
CAS No. |
1246819-86-2 |
|---|---|
Molecular Formula |
C9H12FN3O2S2 |
Molecular Weight |
277.332 |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1 |
InChI Key |
FVBDQZPRPOQFGT-NKWVEPMBSA-N |
SMILES |
CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Synonyms |
(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)


![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)





![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

